molecular formula C14H17N3O5S B11256312 ethyl 3-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-methoxybenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11256312
M. Wt: 339.37 g/mol
InChI Key: UJUJCCRMDZSTDP-UHFFFAOYSA-N
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Description

ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a sulfamoyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Sulfuric acid, hydrochloric acid.

Major Products Formed

    Oxidation Products: Carboxylic acids, sulfoxides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-{[(4-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and sulfamoyl groups contribute to its potential as a versatile compound in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C14H17N3O5S

Molecular Weight

339.37 g/mol

IUPAC Name

ethyl 5-[(4-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H17N3O5S/c1-3-22-14(18)12-8-13(17-16-12)23(19,20)15-9-10-4-6-11(21-2)7-5-10/h4-8,15H,3,9H2,1-2H3,(H,16,17)

InChI Key

UJUJCCRMDZSTDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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